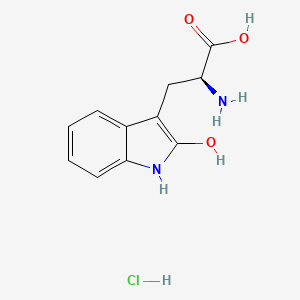

2-Hydroxy L-Tryptophan Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxy L-Tryptophan Hydrochloride is a compound that belongs to the class of amino acids. It is a derivative of tryptophan, an essential amino acid, and features an indole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy L-Tryptophan Hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with tryptophan, which undergoes a series of chemical reactions to introduce the hydroxyl group at the 2-position of the indole ring.

Hydroxylation: The hydroxylation of the indole ring can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups on the indole ring or the propanoic acid side chain.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidized Derivatives: Various oxidized forms of the indole ring.

Reduced Derivatives: Modified indole ring or side chain.

Substituted Derivatives: Compounds with different substituents on the amino or hydroxyl groups.

Scientific Research Applications

2-Hydroxy L-Tryptophan Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its role in biological processes and as a potential therapeutic agent.

Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and antioxidant properties.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Hydroxy L-Tryptophan Hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The indole ring structure allows it to interact with a wide range of targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Tryptophan: An essential amino acid with a similar indole ring structure.

Serotonin: A neurotransmitter derived from tryptophan, featuring an indole ring and an amino group.

Melatonin: A hormone derived from serotonin, involved in regulating sleep-wake cycles.

Uniqueness: 2-Hydroxy L-Tryptophan Hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the indole ring, which imparts distinct chemical and biological properties. This dual functionality allows for diverse chemical reactions and potential therapeutic applications.

Biological Activity

2-Hydroxy L-Tryptophan Hydrochloride (2-OH-L-Trp) is a derivative of L-tryptophan, an essential amino acid that serves as a precursor for serotonin, a neurotransmitter involved in mood regulation. This compound has garnered attention for its potential biological activities, including its role in neurochemistry, metabolic processes, and therapeutic applications.

2-Hydroxy L-Tryptophan is synthesized through the hydroxylation of L-tryptophan. The introduction of a hydroxyl group at the 2-position of the indole ring enhances its solubility and bioavailability compared to its parent compound. The synthesis typically involves enzymatic or chemical methods that ensure high purity and yield.

Biological Activity

Neurotransmitter Precursor:

Like 5-Hydroxytryptophan (5-HTP), 2-OH-L-Trp is believed to influence serotonin levels in the brain. Increased serotonin is associated with improved mood and alleviation of symptoms related to depression and anxiety disorders. Clinical studies have shown that administration of tryptophan derivatives can enhance serotonin synthesis, potentially offering therapeutic benefits in mood disorders.

Antioxidant Properties:

Research indicates that 2-OH-L-Trp exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is crucial for protecting neuronal health and preventing neurodegenerative diseases.

Anti-inflammatory Effects:

Studies have suggested that compounds derived from tryptophan can modulate inflammatory responses. 2-OH-L-Trp may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines, thus contributing to its potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.

Case Studies

The mechanism by which 2-OH-L-Trp exerts its biological effects primarily revolves around its conversion to serotonin via the enzyme tryptophan hydroxylase (TPH). This enzyme catalyzes the rate-limiting step in serotonin biosynthesis. Additionally, the compound's ability to modulate neurotransmitter systems may involve interactions with various receptors, including serotonin receptors (5-HT receptors), which mediate mood and anxiety responses.

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.ClH/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14;/h1-4,8,13-14H,5,12H2,(H,15,16);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKLEPLJCJLJMN-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.